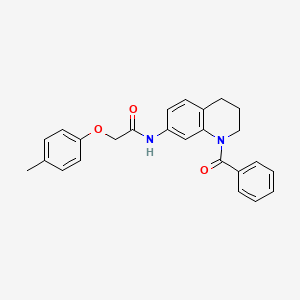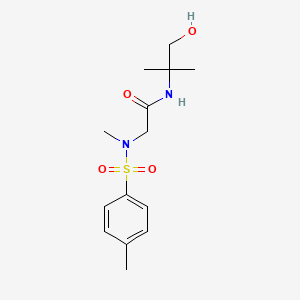![molecular formula C18H25N5O2S B6565529 N,N,6-trimethyl-2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]pyrimidin-4-amine CAS No. 946315-07-7](/img/structure/B6565529.png)
N,N,6-trimethyl-2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Applications De Recherche Scientifique
TMPP has been used in a variety of scientific research applications, including the study of enzyme inhibitors, drug delivery systems, and the study of protein-protein interactions. It has also been used in the study of the structure of proteins and nucleic acids. Additionally, TMPP has been used in the study of the structure of cell membranes and the study of the structure of enzymes.
Mécanisme D'action
TMPP works by binding to a specific enzyme, blocking its active site and preventing it from catalyzing the reaction. This mechanism of action has been studied in various enzymes, including proteases, lipases, and kinases. Additionally, TMPP has been studied for its ability to inhibit the activity of certain proteins, such as the enzyme phosphodiesterase.
Biochemical and Physiological Effects
TMPP has been studied for its biochemical and physiological effects on various organisms. Studies have shown that TMPP can modulate the activity of certain enzymes, such as proteases, lipases, and kinases. Additionally, TMPP has been studied for its ability to modulate the activity of certain proteins, such as the enzyme phosphodiesterase. TMPP has also been studied for its ability to modulate the activity of certain hormones, such as insulin and glucagon.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using TMPP in laboratory experiments is that it can be synthesized in a variety of ways, allowing researchers to tailor their experiments to their specific needs. Additionally, TMPP has a low toxicity, making it safe to use in laboratory experiments. However, there are some limitations to using TMPP in laboratory experiments. TMPP can be difficult to synthesize in large quantities, and it can be expensive to purchase. Additionally, TMPP can be difficult to store and can degrade over time.
Orientations Futures
There are a number of potential future directions for the use of TMPP in scientific research. For example, TMPP could be used to study the structure of enzymes and proteins in greater detail, as well as to develop new enzyme inhibitors and drug delivery systems. Additionally, TMPP could be used to study the structure of cell membranes and their interactions with other molecules. Furthermore, TMPP could be used to study the effects of hormones on the body, as well as the effects of certain drugs on the body. Finally, TMPP could be used to study the effects of environmental toxins on the body and to develop new methods of treating diseases.
Méthodes De Synthèse
TMPP can be synthesized using several different methods, including the reaction of 4-methylbenzenesulfonyl chloride with piperazine, the reaction of 4-methylbenzenesulfonyl chloride with 2-amino-6-methylpyrimidine, and the reaction of 4-methylbenzenesulfonyl chloride with 1,4-diaminopiperazine. The most common method of synthesis is the reaction of 4-methylbenzenesulfonyl chloride with piperazine, which produces TMPP in a two-step process. In the first step, 4-methylbenzenesulfonyl chloride is reacted with piperazine to form 4-methylbenzenesulfonyl-1,4-diaminopiperazine. In the second step, the 4-methylbenzenesulfonyl-1,4-diaminopiperazine is reacted with 2-amino-6-methylpyrimidine to form TMPP.
Propriétés
IUPAC Name |
N,N,6-trimethyl-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O2S/c1-14-5-7-16(8-6-14)26(24,25)23-11-9-22(10-12-23)18-19-15(2)13-17(20-18)21(3)4/h5-8,13H,9-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPPJAVRZOFNMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC(=CC(=N3)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-methylphenoxy)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide](/img/structure/B6565448.png)

![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B6565458.png)



![N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(trifluoromethyl)benzamide](/img/structure/B6565487.png)
![2-(4-methoxyphenyl)-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide](/img/structure/B6565488.png)
![2-chloro-6-fluoro-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6565494.png)
![2,3-dimethoxy-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6565507.png)
![3-methoxy-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6565520.png)
![2-chloro-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6565525.png)
![2-fluoro-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6565534.png)
![N-[(cyclohexylcarbamoyl)amino]-2-(4-methylbenzenesulfonamido)acetamide](/img/structure/B6565547.png)